5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide
Description
5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Properties
IUPAC Name |
5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-8-9-25-17-16(4-3-7-19-17)20-18(22)21-11-13-5-6-15(24-2)10-14(13)12-21/h3-7,10H,8-9,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSGWMJZUJMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)NC(=O)N2CC3=C(C2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide typically involves several steps:
Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the indole core: Introduction of the methoxy and carboxamide groups can be done using standard organic synthesis techniques, such as nucleophilic substitution and amidation reactions.
Coupling with the pyridine derivative: The final step involves coupling the functionalized indole with the pyridine derivative using a suitable coupling reagent, such as a palladium-catalyzed Suzuki-Miyaura coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and viral infections.
Biological Studies: The compound can be used to study the biological activities of indole derivatives and their interactions with biological targets.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of indole-based drugs.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways involving these targets, leading to its observed biological activities .
Comparison with Similar Compounds
5-methoxy-N-[2-(2-methoxyethoxy)pyridin-3-yl]-1,3-dihydroisoindole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
